O,S-Diethyl methylphosphonothioate
Overview
Description
Synthesis Analysis
The synthesis of related phosphonate derivatives, such as diethyl (phenylamino) methylphosphonate derivatives, involves specific reactants and conditions to achieve high yields and confirm their structures through spectroscopic methods like UV–Vis, FT-IR, and NMR (Moumeni et al., 2020). Another study on the asymmetric synthesis of diethyl (R)‐(−)‐(1‐Amino‐3‐Methylbutyl)Phosphonate showcases detailed steps in producing phosphonate derivatives, emphasizing the importance of reactant selection and reaction conditions (Smith et al., 2003).
Molecular Structure Analysis
The crystal structure of O,O-diethyl phthalimidophosphonothioate (Ditalimphos) reveals two molecules per asymmetric unit with nearly parallel ring systems, providing insights into the molecular orientation and interactions within the structure (Baughman & Paulos, 2005).
Chemical Reactions and Properties
Studies on ion-molecule reactions of O,S-dimethyl methylphosphonothioate show evidence of intramolecular sulfur oxidation, highlighting nucleophilic reaction pathways leading to selective perhydrolysis of nerve agents to relatively nontoxic products (McAnoy et al., 2009). This demonstrates the chemical reactivity and potential applications in decontaminating hazardous substances.
Physical Properties Analysis
The synthesis and characterization of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, including DFT calculations and thermogravimetric (TG) analysis, offer insights into the compound's thermal stability and electronic properties. This study highlights the importance of theoretical and experimental analyses in understanding the physical properties of phosphonate derivatives (Uppal et al., 2018).
Chemical Properties Analysis
Research on manganese dioxide nanoparticles-silver-Y zeolite as a nanocomposite catalyst for the decontamination reactions of O,S-diethyl methyl phosphonothiolate illustrates the compound's reactivity and potential for environmental remediation. This study demonstrates the chemical properties and applicability of phosphonothioates in decontaminating organophosphorus compounds (Dastafkan et al., 2015).
Scientific Research Applications
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Inhibition of Cholinesterase
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Pharmaceuticals
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Intermediates and Fine Chemicals
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Phosphorylating and Phosphitylating Agents
Safety And Hazards
O,S-Diethyl methylphosphonothioate is extremely hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It is advised to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe mist/vapors/spray, and do not ingest .
properties
IUPAC Name |
1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O2PS/c1-4-7-8(3,6)9-5-2/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMOGGQLCCAPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O2PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870981 | |
Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O,S-Diethyl methylphosphonothioate | |
CAS RN |
2511-10-6 | |
Record name | O,S-Diethyl P-methylphosphonothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2511-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002511106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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